

Physicochemical Properties of 6-Fluoro-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

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Abstract

6-Fluoro-1-hexene is a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Understanding its physicochemical properties is fundamental for its application, handling, and for the prediction of its behavior in chemical and biological systems. This technical guide provides a summary of the available data on the physicochemical properties of 6-fluoro-1-hexene, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such novel compounds. Due to a lack of experimentally determined data in the public domain, this guide includes predicted values and data from structurally related compounds to offer a comparative context.

Chemical Identity

Parameter	Value	Source
IUPAC Name	6-fluorohex-1-ene	PubChem[1][2]
Synonyms	1-Hexene, 6-fluoro-	PubChem[1][2]
CAS Number	373-15-9	-
Molecular Formula	C ₆ H ₁₁ F	PubChem[1][2]
Molecular Weight	102.15 g/mol	PubChem
SMILES	C=CCCCCC	PubChem[1]
InChI	InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2	PubChem[1]

Physicochemical Properties

Direct experimental data for the physicochemical properties of 6-fluoro-1-hexene are not readily available in peer-reviewed literature or chemical databases. The following table summarizes predicted values for 6-fluoro-1-hexene and experimental data for the related compounds 1-hexene and 1-fluorohexane to provide a comparative perspective.

Property	6-Fluoro-1-hexene (Predicted)	1-Hexene (Experimental)	1-Fluorohexane (Experimental)
Boiling Point	87.4 °C at 760 mmHg	63 °C	93-94 °C
Density	0.797 g/cm ³	0.673 g/cm ³	0.779 g/mL at 25 °C
Refractive Index	1.4020	1.3877 at 20 °C	1.376 at 20 °C
Flash Point	14.2 °C	-26 °C (closed cup)	-
XLogP3	2.4	3.3	3.0

Note: Predicted values for 6-fluoro-1-hexene are estimations and should be used with caution. Experimental verification is required.

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of a liquid compound such as 6-fluoro-1-hexene.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser
- Receiving flask
- Heating mantle with a stirrer
- Calibrated thermometer

Procedure:

- Place a small volume of 6-fluoro-1-hexene in the round-bottom flask along with a few boiling chips.
- Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it can be accurately measured using a pycnometer.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly and record its mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. The excess water will be expelled through the capillary.
- Dry the outside of the pycnometer and weigh it (m_2).
- Empty and dry the pycnometer, then fill it with 6-fluoro-1-hexene.
- Repeat the thermal equilibration in the water bath.
- Dry the outside and weigh the pycnometer filled with the sample (m_3).
- The density (ρ) is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$, where ρ_{water} is the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (typically a sodium lamp, D-line at 589 nm)
- Dropper

Procedure:

- Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- Ensure the prisms of the refractometer are clean and dry.
- Place a few drops of 6-fluoro-1-hexene onto the lower prism using a clean dropper.
- Close the prisms and allow the sample to reach the set temperature (e.g., 20 °C).
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Read the refractive index from the scale.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound like 6-fluoro-1-hexene.

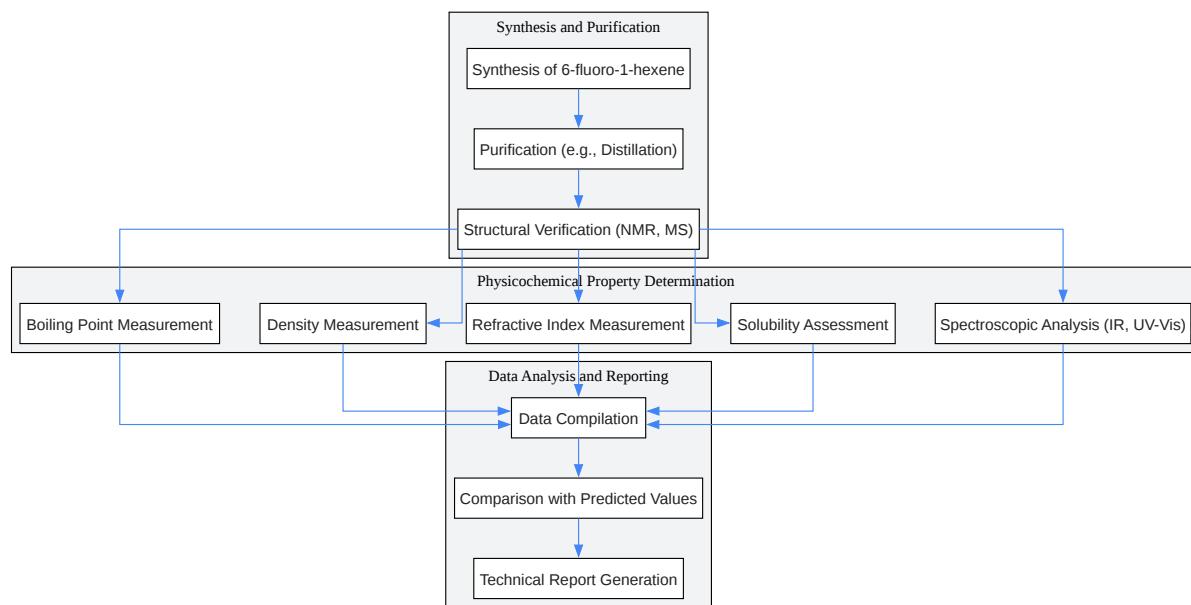
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Fig. 1: Workflow for the physicochemical characterization of a novel compound.

Conclusion

This technical guide has consolidated the currently available, albeit limited, information on the physicochemical properties of 6-fluoro-1-hexene. The provided data is primarily based on computational predictions, underscoring a significant gap in the experimental characterization of this compound. The detailed experimental protocols for determining key physicochemical parameters are intended to facilitate future laboratory studies. The logical workflow diagram provides a clear framework for the systematic characterization of this and other novel chemical entities. Further experimental investigation is crucial to validate the predicted properties and to fully understand the chemical behavior of 6-fluoro-1-hexene for its potential applications in research and development.

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